Benzamide, p-(isopropylsulfonyl)-
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Overview
Description
Benzamide, p-(isopropylsulfonyl)-, also known as 4-[(1-Methylethyl)sulfonyl]benzamide, is an organic compound with the molecular formula C10H13NO3S. This compound is a derivative of benzamide, where the para position of the benzene ring is substituted with an isopropylsulfonyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzamide derivatives, including benzamide, p-(isopropylsulfonyl)-, can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, and highly efficient .
Industrial Production Methods: Industrial production of benzamide derivatives typically involves the reaction between carboxylic acids and amines at high temperatures. For instance, the reaction of benzoic acid with aniline at temperatures above 180°C can yield benzamide derivatives .
Chemical Reactions Analysis
Types of Reactions: Benzamide, p-(isopropylsulfonyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used
Scientific Research Applications
Benzamide, p-(isopropylsulfonyl)-, has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of benzamide, p-(isopropylsulfonyl)-, involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides have been shown to inhibit NF-kB activation and induce apoptosis by separate mechanisms. This involves the inhibition of I-kB breakdown and the induction of early apoptosis, making it a potential candidate for anti-inflammatory and anticancer therapies .
Comparison with Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-(Pyrimidin-2-yl)alkyl/arylamide derivatives: Known for their quorum sensing inhibitory effects against Pseudomonas aeruginosa.
2,3-Dimethoxy and 3-acetoxy-2-methyl benzamides: Exhibiting antioxidant and antibacterial activities.
Uniqueness: Benzamide, p-(isopropylsulfonyl)-, is unique due to its isopropylsulfonyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
20884-66-6 |
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Molecular Formula |
C10H13NO3S |
Molecular Weight |
227.28 g/mol |
IUPAC Name |
4-propan-2-ylsulfonylbenzamide |
InChI |
InChI=1S/C10H13NO3S/c1-7(2)15(13,14)9-5-3-8(4-6-9)10(11)12/h3-7H,1-2H3,(H2,11,12) |
InChI Key |
SCHHCBRKJGZVOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N |
Origin of Product |
United States |
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